METHYL 4-[4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]BENZOATE
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Overview
Description
METHYL 4-[4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]BENZOATE is a complex organic compound that features a pyrazole ring, a nitro group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]BENZOATE typically involves multiple steps. One common method starts with the nitration of a pyrazole derivative to introduce the nitro group. This is followed by the formation of an amide bond between the pyrazole and a benzoic acid derivative. The final step involves esterification to form the methyl benzoate ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of the carboxylic acid derivative.
Scientific Research Applications
METHYL 4-[4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 4-[4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]BENZOATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-nitro-1H-pyrazole: Similar in structure but lacks the benzoate ester and amide linkage.
1-Methylpyrazole-4-boronic acid pinacol ester: Contains a pyrazole ring but has a boronic acid ester instead of a nitro group.
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Features a pyrazole ring but with a morpholine substituent.
Uniqueness
METHYL 4-[4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]BENZOATE is unique due to its combination of a nitro-substituted pyrazole ring, an amide linkage, and a benzoate ester. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above .
Properties
IUPAC Name |
methyl 4-[4-(4-nitropyrazol-1-yl)butanoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O5/c1-24-15(21)11-4-6-12(7-5-11)17-14(20)3-2-8-18-10-13(9-16-18)19(22)23/h4-7,9-10H,2-3,8H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXRIXXBXBCNRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CCCN2C=C(C=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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